molecular formula C6H3BrF3NO B1520161 2-Bromo-5-(trifluoromethoxy)pyridine CAS No. 888327-36-4

2-Bromo-5-(trifluoromethoxy)pyridine

Cat. No.: B1520161
CAS No.: 888327-36-4
M. Wt: 241.99 g/mol
InChI Key: RKXYQQVLVNEAFB-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)pyridine is a halogenated aromatic compound characterized by the presence of a bromine atom and a trifluoromethoxy group on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 5-(trifluoromethoxy)pyridine using bromine in the presence of a suitable catalyst. Another approach involves the trifluoromethylation of 2-bromopyridine using reagents like trifluoromethyl iodide.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands. The choice of reagents and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form this compound-N-oxide.

  • Reduction: The pyridine ring can be reduced to form the corresponding amine derivative.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, alcohols, or thiols.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Nucleophiles are introduced using reagents like sodium amide (NaNH2) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: this compound-N-oxide

  • Reduction: this compound-NH2

  • Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)pyridine is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties, such as in the development of new drugs.

  • Industry: The compound finds applications in material science and the production of advanced materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-(trifluoromethoxy)pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved are determined by the biological system under study.

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethoxy)pyridine is compared with other similar compounds to highlight its uniqueness:

  • 2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.

  • 2-Bromo-5-(trifluoromethoxy)aniline: Contains an amino group instead of the pyridine ring.

  • 2-Bromo-5-(trifluoromethoxy)phenylboronic acid: Contains a boronic acid group instead of the pyridine ring.

These compounds differ in their reactivity and applications, making this compound unique in its utility.

Properties

IUPAC Name

2-bromo-5-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXYQQVLVNEAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671908
Record name 2-Bromo-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888327-36-4
Record name 2-Bromo-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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